molecular formula C11H9F5O2S B15386009 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B15386009
M. Wt: 300.25 g/mol
InChI Key: JXVCETLZKSEDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H9F5O2S and its molecular weight is 300.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H10F5OS
  • Molecular Weight : 300.27 g/mol
  • Structure : The compound features a difluoromethoxy group and a trifluoromethylthio group attached to a phenyl ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The presence of fluorinated groups enhances lipophilicity and binding affinity, which may facilitate interaction with central nervous system (CNS) targets.

Key Mechanisms:

  • Serotonin Receptor Modulation : Preliminary studies suggest that compounds with similar structures exhibit activity at serotonin receptors (5-HT1A and 5-HT7), potentially influencing mood and anxiety pathways .
  • Phosphodiesterase Inhibition : The compound may also act as an inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways related to mood regulation and cognitive functions .

Biological Activity Data

Biological ActivityDescriptionReference
Antidepressant Potential Exhibits activity as a serotonin receptor ligand, indicating potential use in treating depression.
Anxiolytic Effects Similar compounds have shown greater anxiolytic effects compared to traditional medications like diazepam.
PDE Inhibition Inhibits phosphodiesterase enzymes, which may enhance cAMP signaling in neuronal cells.

Case Studies

  • Serotonin Receptor Affinity Study :
    A study evaluated various derivatives of similar structures for their affinity to serotonin receptors. The results indicated that compounds with trifluoromethyl substitutions demonstrated significant binding to 5-HT1A and 5-HT7 receptors, suggesting a mechanism for antidepressant and anxiolytic effects .
  • Pharmacological Evaluation :
    In vivo studies using forced swim tests (FST) demonstrated that certain derivatives exhibited antidepressant-like effects in animal models. These findings support the hypothesis that fluorinated compounds can enhance therapeutic efficacy in mood disorders .
  • Inhibition of Phosphodiesterases :
    Research highlighted the role of phosphodiesterase inhibitors in CNS disorders. Compounds structurally related to this compound were shown to inhibit PDE10A effectively, indicating their potential for treating neurodegenerative diseases .

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2S/c1-6(17)5-7-8(18-10(12)13)3-2-4-9(7)19-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

JXVCETLZKSEDAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC(F)(F)F)OC(F)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.